Azalein

Flavonoid Glycoside Molecular Descriptor Membrane Permeability

Avoid misidentification in Rhododendron phytochemical analysis. Azalein’s unique 5-methoxy substitution provides distinct λmax 251/339 nm for selective HPLC quantification, unlike generic quercitrin. Stable in alkaline conditions (0.002 M NaOEt). ≥98% HPLC purity, ships globally.

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
CAS No. 29028-02-2
Cat. No. B14164049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalein
CAS29028-02-2
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1
InChIKeyFYSMTINDJSASRR-UFGFRKJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azalein – Specialized Flavonoid Research Standard


Azalein (CAS 29028-02-2) is a naturally occurring flavonol glycoside, specifically the 3-O-α-L-rhamnoside of azaleatin (quercetin-5-methylether) [1]. As a specialized quercetin derivative, it features a unique 5-methoxy substitution on the A-ring and a rhamnose sugar moiety at the 3-position, distinguishing it from common quercetin glycosides [2]. This compound is primarily isolated from Rhododendron and Plumbago species and serves as a critical reference standard for phytochemical analysis and comparative flavonoid research [1].

5-O-Methylated flavonol glycoside reference standard
Isolated from Rhododendron & Plumbago species
Suited for phytochemical identification and comparative flavonoid research

Azalein: Irreplaceable in Specialized Assays


Generic substitution with common quercetin glycosides like quercitrin (quercetin-3-O-rhamnoside) or rutin (quercetin-3-O-rutinoside) fails for Azalein due to its unique 5-O-methylation on the quercetin backbone. This structural modification imparts distinct physicochemical properties , alters UV-Vis absorption maxima [1], and fundamentally changes the compound's stability in alkaline environments [2]. Procurement of a generic quercetin-3-O-glycoside instead of Azalein would lead to erroneous results in experiments where these specific spectral or stability characteristics are essential analytical parameters.

Spectral mismatch
5-O-methylation shifts UV maxima; generic glycosides fail spectral identification.
Alkaline degradation
Common quercetin glycosides lack alkaline stability, causing false degradation signals.
Physicochemical divergence
Different lipophilicity and polarity alter membrane interaction assay outcomes.

Azalein: Quantitative Differentiation from Flavonol Glycosides


Enhanced Membrane Permeability vs. Quercitrin

In a comparative analysis of flavonol glycosides, Azalein demonstrates a significantly higher Consensus LogP (0.51) and lower Topological Polar Surface Area (179.28 Ų) than its non-methylated counterpart, Quercitrin (Consensus LogP 0.16, TPSA 190.28 Ų) [1]. These in silico parameters are critical indicators of membrane permeability and oral bioavailability, positioning Azalein as a more lipophilic candidate in pharmacological studies.

Predicted Lipophilicity Difference
In silico
ΔLogP +0.35 ΔTPSA −11.0 Ų
Supports lipophilicity-based assay design
SwissADME prediction; empirical validation required
Flavonoid Glycoside Molecular Descriptor Membrane Permeability Drug-likeness

Distinct UV-Vis Spectrum from Azaleatin

Jurd and Horowitz (1957) established the characteristic UV-Vis absorption spectrum of Azalein, with primary bands at 251 nm and 339 nm in ethanol [1]. These maxima are distinctly different from its aglycone, Azaleatin (λmax 254 nm and 369 nm), and other flavonol glycosides, allowing for direct and specific analytical identification. This spectral fingerprint is essential for quantifying Azalein in complex plant extracts or formulations without interference from structurally similar compounds [1].

UV-Vis Absorption Maxima
Reported spectral fingerprint
Azalein: 251, 339 nm Azaleatin: 254, 369 nm
Enables specific analytical identification
In ethanol solution
Spectroscopy UV-Vis Analytical Chemistry Flavonoid Identification

Enhanced Alkaline Stability vs. Aglycone

A key differentiator for Azalein is its demonstrated stability in 0.002 M sodium ethoxide solution, in stark contrast to its aglycone, Azaleatin, which undergoes a non-reversible change under the same conditions [1]. This stability is conferred by the presence of the rhamnose sugar at the 3-position, which protects the flavonoid core from alkaline degradation. This property is critical for experimental protocols involving alkaline mobile phases or sample preparation steps [1].

Alkaline Stability
Reported
Stable in 0.002 M NaOEt Aglycone degrades irreversibly
Supports alkaline-method compatibility
30 min exposure; recovery upon acidification
Chemical Stability Glycoside Sample Handling Analytical Validation

Azalein: Validated Research Applications


HPLC-UV/DAD Reference Standard for Rhododendron spp.

Leverage Azalein's distinct UV-Vis absorption maxima (λmax 251 nm and 339 nm) [1] as a selective and accurate reference standard for high-performance liquid chromatography (HPLC) methods. This application is directly supported by quantitative spectroscopic data, ensuring the specific quantification of this marker compound in complex plant matrices like Rhododendron yunnanense [2], where it is co-isolated with quercitrin and other flavonoids. This is essential for quality control in botanical research and standardization of natural product extracts.

5-O-Methylation Impact on Bioactivity

Employ Azalein as a tool compound in comparative structure-activity relationship (SAR) studies against Quercitrin. The quantifiable difference in predicted membrane permeability (Consensus LogP 0.51 vs. 0.16) [3] supports its use in assays designed to test the hypothesis that 5-O-methylation enhances cellular uptake and subsequent in vitro bioactivity. This provides a concrete, data-driven rationale for its selection in advanced pharmacological investigations of flavonoid glycosides.

Alkaline-Resistant Flavonoid Method Development

Utilize Azalein for the development and validation of analytical or preparative methods that involve alkaline conditions. Its documented stability in 0.002 M sodium ethoxide [4], a property not shared by its aglycone Azaleatin, makes it a robust and reliable analyte or internal standard in such protocols. This application prevents false negatives or quantitative errors due to compound degradation, a critical consideration for rigorous analytical chemistry.

Application
Selection Property
Validation Focus
Phytochemical standardization
Distinct UV absorption profile
Spectral specificity in plant matrices
SAR & permeability studies
Predicted lipophilicity difference
Membrane permeability assay context
Alkaline-compatible method development
Reported alkaline stability
Stability under alkaline mobile phases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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